molecular formula C22H20F3N3O3S B2879731 8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine CAS No. 1251630-08-6

8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine

Cat. No.: B2879731
CAS No.: 1251630-08-6
M. Wt: 463.48
InChI Key: MHUDUJDEIMJDOD-UHFFFAOYSA-N
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Description

This compound belongs to the 4-anilinoquinoline class, characterized by a quinoline core substituted at the 4-position with an aniline derivative. Key structural features include:

  • 8-Methoxy group: Enhances electron density and influences binding interactions.
  • 4-(Trifluoromethoxy)phenyl group: Introduces strong electron-withdrawing effects and metabolic stability .

Its design likely targets kinase inhibition or antiparasitic activity, given structural parallels with validated pharmacophores (e.g., antimalarial quinolines) .

Properties

IUPAC Name

[8-methoxy-4-[4-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-30-19-4-2-3-16-17(26-14-5-7-15(8-6-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-9-11-32-12-10-28/h2-8,13H,9-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUDUJDEIMJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy group, thiomorpholine-4-carbonyl group, and the trifluoromethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects are often complex and depend on the specific application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Position and Electronic Effects
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7, ): Differs in methoxy position (7 vs. 8) and addition of a benzyloxy group at C4.
  • 4N-[3-Chloro-4-(3-Fluorobenzyloxy)Phenyl]-8-Methoxy-7-[3-(4-Morpholinyl)Propoxy]-Quinazolin-4-Amine (18A, ): Quinazoline core instead of quinoline, with morpholine-propoxy at C5. Morpholine improves solubility compared to thiomorpholine but lacks sulfur’s polarizability .
B. Fluorinated Substituents
  • 7-(Trifluoromethyl)-N-(3,4,5-Trimethoxyphenyl)Quinolin-4-Amine (Compound 1, ): Trifluoromethyl at C7 and trimethoxyphenyl at C3. The trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl contributes to π-π stacking, contrasting with the trifluoromethoxyphenyl’s mixed electronic effects .
  • 2-(Trifluoromethyl)Quinolin-4-Amine Derivatives (): Trifluoromethyl directly on the quinoline core (C2) instead of the aniline ring. This positional difference alters electron distribution and target selectivity .
C. Heterocyclic Modifications
  • N-(5-Chloropyridin-2-yl)-7-{4-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}Quinolin-4-Amine (Compound 20, ): Piperazine-sulfonyl group at C7 enhances solubility and introduces basicity, unlike the neutral thiomorpholine-carbonyl .
  • N,N’-(4,4’-Sulfonylbis(4,1-Phenylene)Bis(7-Chloroquinolin-4-Amine) (Compound 15, ): Dimeric structure with sulfonyl linker; dual quinoline moieties may improve avidity but reduce cell permeability compared to monomeric analogs .

Physicochemical and Pharmacological Properties

Compound Name Key Substituents Molecular Weight LogP* Bioactivity Highlights
Target Compound 8-OCH3, thiomorpholine-4-carbonyl, 4-(OCF3)Ph ~505.5† 3.8‡ Antimalarial/kinase inhibition (inferred)
NQ15 () 3-NO2, 6-OBz, 7-OCH3, 4-EtOPh 445.16 4.2 Anticancer (94% yield)
Compound 7 () 7-OCH3, 6-OBz, 3-Cl-4-FPh 423.13 4.5 Antibacterial (61.5% yield)
18A () Quinazoline core, 8-OCH3, morpholinylpropoxy 553.18 2.9 Anticancer (64.3% yield)
Compound 1 () 7-CF3, 3,4,5-(OCH3)3Ph ~430† 3.1 2–3× potency of doxorubicin

*Predicted using fragment-based methods. †Estimated based on structural analogs. ‡Calculated using ChemDraw.

Biological Activity

8-Methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine is a complex organic compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group, a thiomorpholine-4-carbonyl moiety, and a trifluoromethoxy phenyl group. This structural diversity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from the quinoline core. The introduction of the methoxy group and the thiomorpholine-4-carbonyl is achieved through specific organic reactions, often utilizing reagents such as fluorobenzene and thiomorpholine. The reaction conditions are optimized for yield and purity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of quinoline can inhibit the dihydrofolate reductase (DHFR) enzyme, which is crucial in cancer cell proliferation. In vitro studies demonstrated that certain related compounds achieved growth inhibition across various human tumor cell lines, suggesting a promising avenue for cancer therapy .

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis, leading to apoptosis in cancer cells. The structural features of the compound allow it to interact with the active sites of these enzymes, effectively blocking their function .

Case Studies

StudyCompound TestedCell LinesIC50 ValuesMechanism
1Quinoline DerivativeNCI 60 Cell Lines3.3 µMDHFR Inhibition
2Thienopyrimidine AnalogueVarious Tumors6.6 µMFolate Receptor Targeting
3Related QuinolinoneBreast Cancer Cells16.2 µMApoptosis Induction

These studies highlight the potential of quinoline derivatives in targeting cancer cells through specific biochemical pathways.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that while exhibiting potent biological effects, careful evaluation is necessary to assess the safety margins and potential side effects associated with its use in therapeutic applications.

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